molecular formula C11H10N2 B009158 2-Methyl-3-vinylquinoxaline CAS No. 104910-79-4

2-Methyl-3-vinylquinoxaline

Cat. No. B009158
M. Wt: 170.21 g/mol
InChI Key: BRLFOTQTAACVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-vinylquinoxaline (MVQ) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid with a molecular formula of C11H9N3. MVQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-vinylquinoxaline is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and receptors in the body. 2-Methyl-3-vinylquinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.

Biochemical And Physiological Effects

2-Methyl-3-vinylquinoxaline has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Methyl-3-vinylquinoxaline has also been shown to have antibacterial and antiviral properties by inhibiting the activity of various enzymes and receptors in bacteria and viruses.

Advantages And Limitations For Lab Experiments

2-Methyl-3-vinylquinoxaline has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for the treatment of various diseases. 2-Methyl-3-vinylquinoxaline is also relatively easy to synthesize compared to other heterocyclic compounds. However, one of the main limitations of 2-Methyl-3-vinylquinoxaline is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-3-vinylquinoxaline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-Methyl-3-vinylquinoxaline. Another direction is the investigation of 2-Methyl-3-vinylquinoxaline's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-vinylquinoxaline and its potential applications in various fields.

Synthesis Methods

2-Methyl-3-vinylquinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline with acetylene, the reaction of 2-methylquinoxaline with vinyl bromide, and the palladium-catalyzed coupling reaction of 2-bromo-3-methylquinoxaline with vinyl magnesium bromide. The synthesis of 2-Methyl-3-vinylquinoxaline is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

2-Methyl-3-vinylquinoxaline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties. 2-Methyl-3-vinylquinoxaline has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

104910-79-4

Product Name

2-Methyl-3-vinylquinoxaline

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-ethenyl-3-methylquinoxaline

InChI

InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3

InChI Key

BRLFOTQTAACVPJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1C=C

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C=C

synonyms

Quinoxaline, 2-ethenyl-3-methyl-

Origin of Product

United States

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